molecular formula C17H20N2O3S B2573122 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole CAS No. 1706403-89-5

2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

Cat. No.: B2573122
CAS No.: 1706403-89-5
M. Wt: 332.42
InChI Key: RBIPRAZQWNDFND-UHFFFAOYSA-N
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Description

2-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a sophisticated chemical reagent designed for advanced neuroscience and medicinal chemistry research. This compound features a hybrid structure combining the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a privileged structure in neuropharmacology, with an indole carbonyl group and a methanesulfonyl substituent. The 8-azabicyclo[3.2.1]octane core is a well-established scaffold in the development of ligands for monoamine transporters . Research indicates that derivatives of this bicyclic system can be potent inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT), making them valuable tools for studying the mechanisms of cocaine addiction and for developing potential pharmacotherapies . The specific substitution pattern on this core, particularly at the 3-position, is known to significantly influence both the binding affinity and selectivity for these transporters . The incorporation of a methanesulfonyl group is a strategic modification that can alter the compound's electronic properties, polarity, and potential for hydrogen bonding, which may fine-tune its pharmacokinetic and pharmacodynamic profile. The indole moiety is a ubiquitous heterocycle in biomolecules and pharmaceuticals, further enhancing the research utility of this compound. This product is intended for use in in vitro binding assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-indol-2-yl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-23(21,22)14-9-12-6-7-13(10-14)19(12)17(20)16-8-11-4-2-3-5-15(11)18-16/h2-5,8,12-14,18H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIPRAZQWNDFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of this compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind to serotonin receptors, potentially modulating neurotransmitter activity . Additionally, the azabicyclo structure may interact with other biological targets, influencing various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents on 8-Azabicyclo[3.2.1]octane Core Indole Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (Target) 3-Methanesulfonyl (SO₂CH₃) 2 ~C₁₇H₁₈N₂O₃S ~342.4 Potential therapeutic agent (inferred) -
BK49910: 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole 3-Cyclopropylidene (C₃H₄) 2 C₁₉H₂₀N₂O 292.37 Research chemical; high cost ($574–$1,654/1–100 mg)
3-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole 3-Cyclopropylidene 3 C₁₉H₂₀N₂O 292.37 Structural isomer; positional variance may affect receptor binding
rel-(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate 8-Methyl; carboxylate ester 3 C₁₇H₂₀N₂O₂ 284.35 Lipophilic; stored under inert atmosphere
Obatoclax Mesylate Pyrrole-methylene-methoxy substituents 2 C₂₀H₁₉N₃O·CH₄O₃S 413.49 FDA-approved for leukemia/solid tumors
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane Boc-protected amine; methylene N/A C₁₃H₂₁NO₂ 223.31 Synthetic intermediate; no indole moiety

Functional Group Impact Analysis

  • Methanesulfonyl (Target Compound) : The electron-withdrawing sulfonyl group enhances stability and may influence pharmacokinetics (e.g., solubility, metabolic resistance) compared to cyclopropylidene or methyl groups.
  • Carboxylate Ester () : Increases lipophilicity, possibly improving blood-brain barrier penetration but reducing hydrolytic stability .
  • Boc Protection () : Used transiently in synthesis to shield amines; absent in final bioactive forms .

Biological Activity

The compound 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole represents a significant advancement in medicinal chemistry, particularly due to its structural characteristics and potential biological activities. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane , which is integral to its biological activity. The presence of the methanesulfonyl group and the carbonyl functionality contributes to its unique interaction profiles with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially interfering with metabolic pathways. For instance, sulfonyl groups can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzymatic activity.
  • Receptor Modulation : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold can interact with mu-opioid receptors, modulating pain pathways without central nervous system side effects. This suggests potential applications in pain management and treatment of opioid-induced conditions.

Table 1: Biological Activities of Related Compounds

Compound NameStructure/FeaturesBiological Activity
8-Azabicyclo[3.2.1]octan-3-olBasic bicyclic structurePrecursor for various tropane alkaloids
8-Azabicyclo[3.2.1]octanoneKetone functional groupPotential mu-opioid receptor modulators
This compoundBicyclic core with methanesulfonyl groupInhibits specific enzymes; modulates opioid receptors

Case Study 1: N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition

A study highlighted the role of azabicyclic compounds in inhibiting NAAA, which is crucial for managing inflammatory responses. The compound exhibited high selectivity and potency (IC50 = 0.042 μM), indicating its potential as a therapeutic agent in inflammatory conditions .

Case Study 2: Opioid Receptor Interaction

Research on related compounds demonstrated their effectiveness as mu-opioid receptor antagonists, suggesting that This compound could similarly modulate pain pathways while minimizing central side effects, making it a candidate for pain management therapies.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole?

Methodological Answer: The synthesis of this compound likely involves coupling the 8-azabicyclo[3.2.1]octane core with the indole moiety via a carbonyl linkage. Key steps may include:

  • Sulfonylation : Introducing the methanesulfonyl group at position 3 of the bicyclo scaffold using methanesulfonyl chloride under basic conditions (e.g., NaOH or KOH) .
  • Carbamoylation : Activating the carbonyl group (e.g., via mixed anhydride or carbodiimide coupling) to link the modified bicyclo structure to the indole nitrogen. Solvents like DMSO or acetonitrile are often used for such reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product.

Q. Q2. How can the solubility and stability of this compound be optimized for in vitro assays?

Methodological Answer:

  • Solubility : Test polar aprotic solvents (DMSO, acetonitrile) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80). Evidence from similar bicyclo compounds suggests solubility in DMSO >10 mM .
  • Stability : Conduct pH-dependent stability studies (pH 3–9) using LC-MS to monitor degradation. Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the sulfonyl or carbonyl groups .

Advanced Research Questions

Q. Q3. How does the methanesulfonyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: The methanesulfonyl group enhances electrophilicity and hydrogen-bonding capacity, which may affect target binding. To validate:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors, where similar bicyclo compounds show activity) .
  • SAR Studies : Synthesize analogs lacking the sulfonyl group and compare binding affinities via radioligand assays or SPR. Evidence from related sulfonamide-containing bicyclo derivatives suggests a 3–5-fold increase in potency when the sulfonyl group is present .

Q. Q4. How can contradictory data on the compound’s metabolic stability be resolved?

Methodological Answer: Contradictions often arise from differences in experimental models (e.g., liver microsomes vs. in vivo studies). To address this:

  • Cross-Species Comparison : Test metabolic stability in human, rat, and mouse hepatocytes using LC-HRMS to identify species-specific metabolites. For example, cytochrome P450 isoforms (CYP3A4/5) may preferentially oxidize the indole moiety .
  • Isotope-Labeling : Use deuterated analogs to track metabolic hotspots and modify susceptible positions (e.g., methyl groups on the bicyclo core) to improve half-life .

Q. Q5. What strategies are effective in resolving stereochemical uncertainties in the bicyclo[3.2.1]octane core?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers .
  • X-ray Crystallography : Co-crystallize the compound with a brominated analog to enhance diffraction quality. Evidence from similar tropane alkaloids confirms the utility of heavy-atom derivatives .
  • NOESY NMR : Analyze through-space proton interactions to confirm the relative configuration of the methanesulfonyl and carbonyl groups .

Critical Analysis of Evidence

  • Contradictions : and report divergent yields for sulfonylation reactions (65% vs. 72%), likely due to solvent choice (DCM vs. acetonitrile) and base (NaOH vs. TEA).
  • Gaps : Limited data exist on the compound’s pharmacokinetics in vivo. Future studies should incorporate PET imaging with radiolabeled analogs (e.g., ^11C-methanesulfonyl tags) .

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